molecular formula C13H20N2O2 B6596648 Carbamic acid,N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester CAS No. 255060-77-6

Carbamic acid,N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester

Cat. No.: B6596648
CAS No.: 255060-77-6
M. Wt: 236.31 g/mol
InChI Key: COSXQRGJLFEFGJ-VIFPVBQESA-N
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Description

Carbamic acid, N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C13H20N2O2. It is commonly used in organic synthesis as an intermediate or starting material. The compound is characterized by its white crystalline or powder form and is slightly soluble in water but more soluble in organic solvents such as ethanol and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester typically involves the reaction of 4-aminophenylethanol with di-tert-butyl dicarbonate (Boc2O) to produce the corresponding Boc-protected amine. This intermediate is then reacted with an appropriate acid chloride to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It can also participate in covalent bonding with proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, N-[(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-, 1,1-dimethylethyl ester: Similar in structure but contains a boron atom.

    Carbamic acid, N-[(1S)-1-[3-bromo-6-[3-methyl-3-(methylsulfonyl)-1-butyn-1-yl]-2-pyridinyl]-2-(3,5-difluorophenyl)ethyl]-, 1,1-dimethylethyl ester: Contains additional bromine and fluorine atoms.

Uniqueness

Carbamic acid, N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to act as both an intermediate and a final product in different synthetic pathways makes it a versatile compound in organic chemistry .

Properties

IUPAC Name

tert-butyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSXQRGJLFEFGJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192022
Record name 1,1-Dimethylethyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255060-77-6
Record name 1,1-Dimethylethyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=255060-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 10% Pd/C (1.25 g) and tert-butyl (1-(4-nitrophenyl)ethyl)carbamate (A130) (3.78 g, 14.2 mmol) in EtOAc (50 mL) was stirred under a hydrogen atmosphere for 3 hours. The resulting solution was filtered through a pad of Celite, washing with EtOAc, then the filtrate was concentrated in vacuo to give the title compound A131 as a viscous oil (3.01 g, 89%); 1H NMR (300 MHz, CDCl3) δ 7.11 (d, J=8.1 Hz, 2H), 6.70 (d, J=8.0 Hz, 2H), 4.70 (brs, 2H), 1.44 (m, 14H). LCMS-B: 4.444 min; m/z 237 [M+H]+.
Name
tert-butyl (1-(4-nitrophenyl)ethyl)carbamate
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.25 g
Type
catalyst
Reaction Step One

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